5,7-dimethyl-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
5,7-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound is characterized by its unique structure, which includes a tetrahydrocarbazole core with methyl groups at the 5 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazines react with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring of the carbazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst or selenium dioxide under mild conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophilic reagents such as halogens or alkylating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carbazole-1-ones or benzazonine-diones depending on the oxidizing agent and conditions.
Reduction: Formation of more saturated tetrahydrocarbazole derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring, leading to diverse carbazole derivatives.
Scientific Research Applications
5,7-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-dimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets and pathways. For instance, it can bind to transport proteins such as serum albumins, affecting their function and stability . The compound’s effects may also be mediated through its ability to undergo photophysical changes, which can influence its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydrocarbazole: Lacks the methyl groups at the 5 and 7 positions, resulting in different chemical and biological properties.
5,7-dimethoxy-2,3,4,9-tetrahydro-1H-carbazole: Contains methoxy groups instead of methyl groups, leading to variations in reactivity and applications.
Naphthalene, 1,2,3,4-tetrahydro-5,7-dimethyl-: Similar structure but with a naphthalene core instead of a carbazole core.
Uniqueness
5,7-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other carbazole derivatives. The presence of methyl groups at the 5 and 7 positions can influence its electronic properties and interactions with other molecules .
Properties
Molecular Formula |
C14H17N |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
5,7-dimethyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C14H17N/c1-9-7-10(2)14-11-5-3-4-6-12(11)15-13(14)8-9/h7-8,15H,3-6H2,1-2H3 |
InChI Key |
MUECDLDPZVRWFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(CCCC3)NC2=C1)C |
Origin of Product |
United States |
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